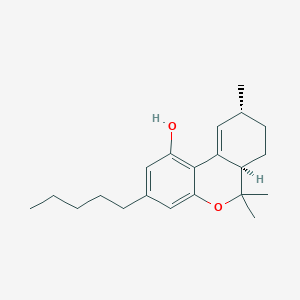
X5NJ9Z2Umy
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound X5NJ9Z2Umy (6AR,9R)-Δ10-Tetrahydrocannabinol , is a positional isomer of tetrahydrocannabinol (THC). It was discovered in the 1980s and is known for its psychoactive properties, although it is less potent than Δ9-THC . The molecular formula of this compound is C21H30O2 , and it has a molar mass of 314.469 g·mol−1 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6AR,9R)-Δ10-Tetrahydrocannabinol can be achieved through base-catalyzed double-bond isomerizations of cannabinoids . This involves the use of strong bases to induce the migration of double bonds within the cannabinoid structure. The reaction conditions typically include:
Temperature: Elevated temperatures to facilitate the isomerization process.
Solvent: Organic solvents such as ethanol or methanol.
Catalyst: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of (6AR,9R)-Δ10-Tetrahydrocannabinol often involves the extraction and purification of cannabinoids from cannabis plants, followed by chemical isomerization. This process includes:
Extraction: Using solvents like ethanol to extract cannabinoids from the plant material.
Purification: Techniques such as chromatography to isolate specific cannabinoids.
Isomerization: Chemical treatment to convert Δ9-THC to Δ10-THC.
化学反应分析
Types of Reactions
(6AR,9R)-Δ10-Tetrahydrocannabinol undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with various nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
科学研究应用
(6AR,9R)-Δ10-Tetrahydrocannabinol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cannabinoid chemistry and isomerization processes.
Biology: Investigated for its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: Explored for potential therapeutic applications, such as pain relief and anti-inflammatory effects.
作用机制
The mechanism of action of (6AR,9R)-Δ10-Tetrahydrocannabinol involves its interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues, modulating neurotransmitter release and producing psychoactive effects . The molecular targets include:
CB1 Receptors: Primarily located in the central nervous system.
CB2 Receptors: Found in peripheral tissues, including the immune system.
相似化合物的比较
Similar Compounds
Δ9-Tetrahydrocannabinol (Δ9-THC): The most well-known and potent isomer of THC.
Δ8-Tetrahydrocannabinol (Δ8-THC): Another isomer with similar but less potent psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Uniqueness
(6AR,9R)-Δ10-Tetrahydrocannabinol is unique due to its specific isomeric structure, which results in distinct pharmacological properties compared to other THC isomers. It has a lower potency than Δ9-THC but still retains psychoactive effects, making it a subject of interest for research and potential therapeutic applications .
属性
CAS 编号 |
95543-62-7 |
|---|---|
分子式 |
C21H30O2 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
(6aR,9R)-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-14,17,22H,5-10H2,1-4H3/t14-,17-/m1/s1 |
InChI 键 |
YLTWYAXWDLZZCU-RHSMWYFYSA-N |
手性 SMILES |
CCCCCC1=CC(=C2C3=C[C@@H](CC[C@H]3C(OC2=C1)(C)C)C)O |
规范 SMILES |
CCCCCC1=CC(=C2C3=CC(CCC3C(OC2=C1)(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)

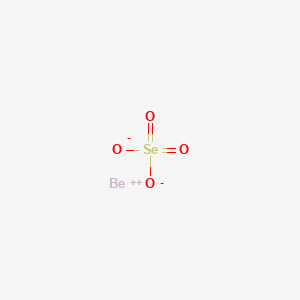
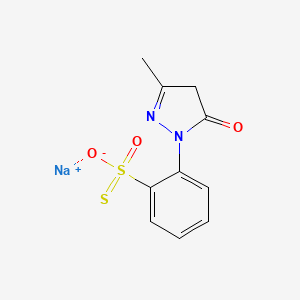

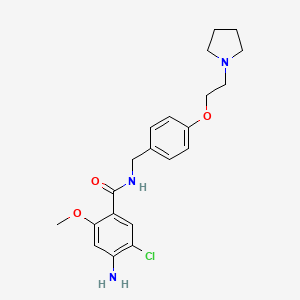
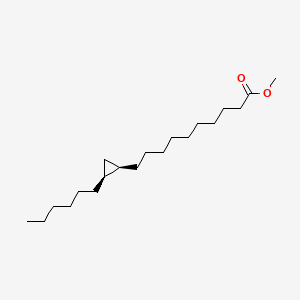
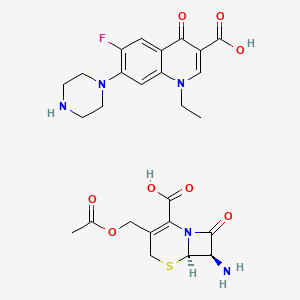
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)


![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)

